![molecular formula C15H15ClN6OS B2446046 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride CAS No. 2416218-22-7](/img/structure/B2446046.png)

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

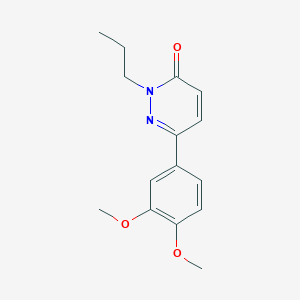

Beschreibung

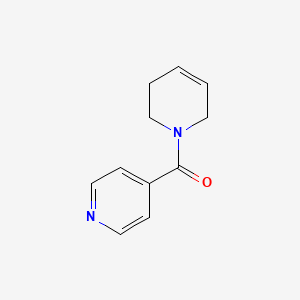

This compound is a complex organic molecule that contains an indene moiety (a fused cyclohexene and benzene ring), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a thiophene group (a five-membered ring containing a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 3D conformation would likely be influenced by the stereochemistry at the 1 and 2 positions of the indene moiety .Wissenschaftliche Forschungsanwendungen

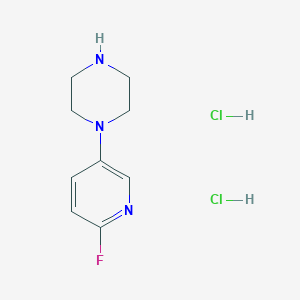

Asymmetric Catalysis

EN300-26676075: has been investigated as a catalyst in asymmetric reactions. Specifically, researchers have modified sulfonic acid resin by bonding it with (1R,2R)-(+)-1,2-DPEN (a chiral ligand). The resulting trifunctional catalyst demonstrates excellent enantioselectivity in continuous Michael addition reactions of ketones to β-nitroolefins. This application is promising for the synthesis of chiral compounds with high optical purity .

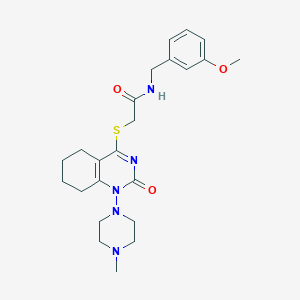

Medicinal Chemistry

The compound’s unique structure combines an indene moiety with a tetrazole ring and a thiophene carboxamide. Researchers have explored its potential as a scaffold for drug development. By modifying different regions of the molecule, they aim to create novel pharmaceutical agents targeting specific biological pathways. Preliminary studies suggest that EN300-26676075 may exhibit interesting pharmacological activities .

Anticancer Agents

Given the increasing interest in heterocyclic compounds for cancer therapy, EN300-26676075 has drawn attention. Researchers investigate its cytotoxic effects against cancer cell lines. The tetrazole and thiophene moieties may contribute to its antiproliferative properties. Further studies are needed to elucidate its mechanism of action and optimize its potency .

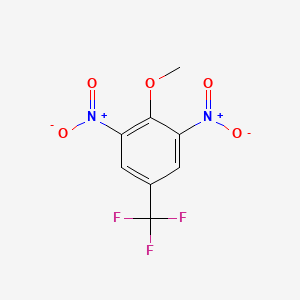

Organic Electronics

Thiophene-based compounds often find applications in organic electronics due to their semiconducting properties. EN300-26676075 could serve as a building block for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or light-emitting diodes (OLEDs). Its unique structure may influence charge transport and energy levels, making it an interesting candidate for device fabrication .

Photophysical Studies

Researchers have explored the photophysical properties of EN300-26676075 . Its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics provide insights into its behavior upon light exposure. These studies contribute to our understanding of its potential applications in optoelectronic devices and sensors .

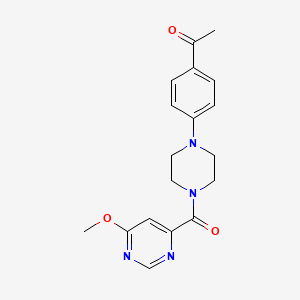

Coordination Chemistry

The amino and carboxamide groups in EN300-26676075 offer coordination sites for metal ions. Researchers have investigated its metal complexation behavior. By coordinating with transition metals, it may exhibit interesting catalytic or magnetic properties. This area of study bridges organic and inorganic chemistry, opening up new avenues for exploration .

Wirkmechanismus

Zukünftige Richtungen

Further studies could be conducted to elucidate the synthesis, reactivity, and biological activity of this compound. This could include experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .

Eigenschaften

IUPAC Name |

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6OS.ClH/c16-13-10-4-2-1-3-9(10)7-11(13)18-15(22)14-12(5-6-23-14)21-8-17-19-20-21;/h1-6,8,11,13H,7,16H2,(H,18,22);1H/t11-,13-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQQGHNGYRVTF-LOCPCMAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C(C=CS3)N4C=NN=N4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C(C=CS3)N4C=NN=N4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)

![[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl](trimethoxy)silane](/img/structure/B2445973.png)

![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2445976.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2445981.png)

![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)

![1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2445984.png)